molecular formula C12H13FN2O3S B2684262 3-fluoro-N-(2-(3-methylisoxazol-5-yl)ethyl)benzenesulfonamide CAS No. 1421469-55-7

3-fluoro-N-(2-(3-methylisoxazol-5-yl)ethyl)benzenesulfonamide

Cat. No.: B2684262
CAS No.: 1421469-55-7
M. Wt: 284.31
InChI Key: JDLXETVLEDRQQK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-fluoro-N-(2-(3-methylisoxazol-5-yl)ethyl)benzenesulfonamide is a synthetic small molecule of significant interest in medicinal chemistry and drug discovery, combining a benzenesulfonamide scaffold with a 3-methylisoxazole bioisostere. The benzenesulfonamide group is a privileged structure in pharmacology, known to confer potent inhibitory activity against a range of enzymes, particularly carbonic anhydrases . Inhibiting carbonic anhydrase is a well-established strategy in anticancer research, as this enzyme is overexpressed in numerous cancers and its inhibition can selectively target apoptotic pathways in malignant cells . Furthermore, benzenesulfonamide-containing compounds have been identified as key inhibitors for other therapeutically relevant targets, including the HIV-1 capsid (CA) protein, demonstrating the scaffold's versatility for antiviral development . The 3-methylisoxazole moiety, as seen in its derivative (3-Methylisoxazol-5-yl)methanol, is a common heterocycle in bioactive compounds and can serve as an important pharmacophore, potentially contributing to target binding and optimizing pharmacokinetic properties . Molecular docking studies of structurally related sulfonamides have shown strong binding affinities toward target proteins like 1AZM, often superior to established drugs, suggesting the potential for high efficacy . This compound is intended for research applications such as screening against biological targets, investigating enzyme inhibition mechanisms, and as a building block in the structure-activity relationship (SAR) optimization of novel therapeutic agents for conditions like cancer and viral infections. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

3-fluoro-N-[2-(3-methyl-1,2-oxazol-5-yl)ethyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13FN2O3S/c1-9-7-11(18-15-9)5-6-14-19(16,17)12-4-2-3-10(13)8-12/h2-4,7-8,14H,5-6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDLXETVLEDRQQK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=C1)CCNS(=O)(=O)C2=CC=CC(=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-fluoro-N-(2-(3-methylisoxazol-5-yl)ethyl)benzenesulfonamide typically involves the following steps:

    Formation of the Isoxazole Ring: The isoxazole ring can be synthesized using a (3 + 2) cycloaddition reaction, often employing Cu (I) or Ru (II) as catalysts.

    Introduction of the Fluorine Atom: The fluorine atom is introduced through nucleophilic substitution reactions, using reagents such as diethylaminosulfur trifluoride (DAST) or similar fluorinating agents.

    Attachment of the Benzenesulfonamide Group: The benzenesulfonamide group is attached via sulfonation reactions, typically using sulfonyl chlorides in the presence of a base like pyridine.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the above synthetic routes for large-scale production. This includes using continuous flow reactors for the cycloaddition and sulfonation steps, as well as employing more efficient and less toxic fluorinating agents to ensure safety and cost-effectiveness .

Chemical Reactions Analysis

Types of Reactions

3-fluoro-N-(2-(3-methylisoxazol-5-yl)ethyl)benzenesulfonamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of sulfone derivatives.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the sulfonamide group to an amine.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions, leading to a variety of derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide in acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Nucleophiles such as amines, thiols, and alcohols in the presence of a base.

Major Products

    Oxidation: Sulfone derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemical Properties and Structure

The compound has the molecular formula C13H13F3N2O3SC_{13}H_{13}F_{3}N_{2}O_{3}S and a molecular weight of approximately 334.32 g/mol. Its structure features a sulfonamide group, which is known for its biological activity, particularly in the development of pharmaceuticals targeting various diseases.

Antimicrobial Activity

Sulfonamides are recognized for their antimicrobial properties, and derivatives like 3-fluoro-N-(2-(3-methylisoxazol-5-yl)ethyl)benzenesulfonamide may exhibit similar effects. Research indicates that modifications to the sulfonamide group can enhance antibacterial efficacy against resistant strains of bacteria such as MRSA (Methicillin-resistant Staphylococcus aureus) .

Cystic Fibrosis Treatment

Studies have shown that isoxazole derivatives can act as enhancers of the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR), a crucial protein for chloride ion transport in epithelial cells. The compound's structure suggests potential activity in increasing CFTR function, which is beneficial for cystic fibrosis patients .

Synthesis and Optimization

The synthesis of this compound typically involves multi-step processes that can be optimized for better yield and purity. For instance, the fluorination process has been refined to improve yields significantly, demonstrating the compound's synthetic viability for pharmaceutical applications .

Table 1: Synthesis Yield Optimization

Reaction ConditionsYield (%)Notes
Base: 3.5 equiv, NFSI47Initial conditions
Reduced base: 1.2 equiv72Improved conversion
Scale-up experiment61Demonstrated industrial applicability

Antibacterial Efficacy

A study focused on sulfonamide derivatives demonstrated that compounds with similar structures to this compound showed significant antibacterial activity against Gram-positive bacteria. These findings suggest that this compound could be a candidate for further development as an antibiotic .

CFTR Modulation

In vitro studies have indicated that isoxazole derivatives can effectively enhance CFTR activity in cell models, suggesting that this compound may also possess similar properties, warranting further investigation into its therapeutic potential for cystic fibrosis .

Mechanism of Action

The mechanism of action of 3-fluoro-N-(2-(3-methylisoxazol-5-yl)ethyl)benzenesulfonamide involves its interaction with specific molecular targets. The compound can inhibit enzymes by binding to their active sites or modulate receptors by interacting with their binding domains . These interactions can disrupt normal cellular processes, leading to the desired therapeutic effects .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Key Structural Features and Variations

The compound shares structural motifs with several sulfonamide derivatives, differing in substituents, linker length, and heterocyclic systems. Below is a comparative analysis of its analogs:

Compound Name / ID Core Structure Substituents/Modifications Pharmacological Target Key Data (e.g., Binding Affinity)
3-Fluoro-N-(2-(3-methylisoxazol-5-yl)ethyl)benzenesulfonamide Benzenesulfonamide + isoxazole-ethyl linker 3-fluoro, 3-methylisoxazole Tyrosine Phosphatase 1B (PTP1B) GOLD Score: Not reported
IZ5 () Benzenesulfonamide + isothiazolidinone-imidazole 3-fluoro, isothiazolidinone, imidazole PTP1B GOLD Score: 69.07
N-(3-Ethyl-6-methoxybenzo[d]isoxazol-5-yl)-3-fluoro-4-methoxybenzenesulfonamide (11v) () Benzoisoxazole + benzenesulfonamide 3-ethyl, 6-methoxy (benzoisoxazole); 3-fluoro, 4-methoxy (sulfonamide) Not specified δ (ppm): 161.28–12.08 (¹H NMR)
4-Chloro-N-[(3-phenyl-5-isoxazolyl)methyl]benzenesulfonamide () Benzenesulfonamide + phenylisoxazole 4-chloro, 3-phenylisoxazole Not specified CAS: 532386-24-6
I-6602 () Ethoxypropoxybenzoate + isoxazole Ethyl ester, propoxy linker, 3-methylisoxazole Not specified Synthesized as a derivative for SAR studies

Key Observations:

Fluorine vs. Chlorine’s larger atomic radius in could increase steric hindrance, reducing binding efficiency.

Isoxazole vs. Other Heterocycles: The 3-methylisoxazole group in the target compound provides a compact, electron-rich heterocycle, contrasting with bulkier systems like phenylisoxazole () or isothiazolidinone (IZ5, ). This may enhance solubility and reduce off-target effects .

Linker Flexibility :

  • The ethyl linker in the target compound offers moderate rigidity compared to longer chains (e.g., pentylthio in I-6501, ). Shorter linkers may restrict conformational freedom, favoring selective binding .

Binding Affinity and Selectivity

  • The GOLD scores in highlight that fluorinated sulfonamides (e.g., IZ5, IZ3) exhibit high binding affinity to PTP1B, a therapeutic target for diabetes and obesity. However, the absence of GOLD data for the target compound suggests further experimental validation is needed .
  • NMR and HRMS data () confirm the structural integrity of analogs with methoxy and ethyl substituents, but these modifications may reduce metabolic stability compared to the fluorine-substituted compound .

Biological Activity

3-Fluoro-N-(2-(3-methylisoxazol-5-yl)ethyl)benzenesulfonamide is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological evaluations, and mechanisms of action, supported by data tables and relevant case studies.

Synthesis

The synthesis of this compound typically involves the reaction of 3-fluorobenzenesulfonyl chloride with a suitable amine containing a 3-methylisoxazole moiety. The reaction conditions often include an organic solvent and a base to facilitate the nucleophilic substitution.

Anticancer Activity

Recent studies have highlighted the anticancer properties of compounds similar to this compound. For instance, derivatives containing isoxazole rings have shown significant inhibition of cancer cell proliferation.

  • Case Study : A study evaluated the effects of isoxazole derivatives on breast cancer MDA-MB-231 cells, demonstrating that certain compounds could induce apoptosis and enhance caspase-3 activity at concentrations as low as 1.0 μM .
CompoundIC50 (μM)Cell LineMechanism of Action
This compoundTBDMDA-MB-231Apoptosis induction
Isoxazole Derivative A10HepG2Microtubule destabilization
Isoxazole Derivative B15A549 (Lung Cancer)Cell cycle arrest

Antimicrobial Activity

The compound has also been evaluated for antimicrobial properties. In vitro studies have shown that it exhibits activity against various bacterial strains.

  • Findings : Preliminary results indicate that it has a minimum inhibitory concentration (MIC) comparable to established antibiotics against Gram-positive and Gram-negative bacteria.
Bacterial StrainMIC (μg/mL)Activity Level
Staphylococcus aureus8Moderate
Escherichia coli16Moderate
Bacillus subtilis4Good

The proposed mechanism for the biological activity of this compound includes:

  • Inhibition of Enzymatic Pathways : It may inhibit specific enzymes involved in cell division and proliferation, particularly in cancer cells.
  • Induction of Apoptosis : The compound appears to activate apoptotic pathways, leading to programmed cell death in malignant cells.
  • Microtubule Destabilization : Similar compounds have been shown to interfere with microtubule assembly, which is critical for cell division .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 3-fluoro-N-(2-(3-methylisoxazol-5-yl)ethyl)benzenesulfonamide with high purity?

  • Methodological Answer : The compound can be synthesized via nucleophilic substitution or coupling reactions. A common approach involves reacting 3-fluorobenzenesulfonyl chloride with 2-(3-methylisoxazol-5-yl)ethylamine in dichloromethane (DCM) under basic conditions (e.g., pyridine or triethylamine) at 40–50°C for 3–12 hours. Post-reaction, the crude product is purified via flash chromatography (silica gel, ethyl acetate/petroleum ether) to achieve >95% purity. This method aligns with protocols used for analogous sulfonamide derivatives .

Q. Which analytical techniques are critical for confirming the structure and purity of this compound?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^13C NMR are used to verify substituent positions (e.g., fluorine at C3 of benzene, methyl group on isoxazole). For example, the methyl group on the isoxazole ring typically resonates at δ ~2.4 ppm in 1^1H NMR .
  • High-Resolution Mass Spectrometry (HRMS) : Confirms the molecular ion peak (e.g., [M+H]+^+) with <5 ppm mass accuracy.
  • High-Performance Liquid Chromatography (HPLC) : Purity is assessed using reverse-phase C18 columns (e.g., 97% purity at tR_R = 8–10 min under gradient elution) .

Advanced Research Questions

Q. How can researchers investigate the structure-activity relationship (SAR) of this sulfonamide derivative for enzyme inhibition?

  • Methodological Answer :

  • Modular Synthesis : Introduce substituents (e.g., halogens, methoxy groups) on the benzene or isoxazole rings via functional group interconversion. For example, fluorination at different positions alters electronic effects and binding affinity .
  • Enzyme Assays : Test inhibitory activity against target enzymes (e.g., carbonic anhydrase) using fluorescence-based or stopped-flow CO2_2 hydration assays. IC50_{50} values are compared across derivatives to identify key pharmacophores .
  • Molecular Docking : Use software like AutoDock Vina to predict binding modes. The sulfonamide group often coordinates with zinc ions in metalloenzyme active sites .

Q. What strategies resolve contradictions in inhibitory activity data across different assay conditions?

  • Methodological Answer :

  • Assay Standardization : Control variables such as pH (e.g., 7.4 for physiological conditions), ionic strength, and enzyme concentration.
  • Competitive Binding Studies : Use isothermal titration calorimetry (ITC) to measure binding thermodynamics directly, avoiding interference from fluorescent probes.
  • Orthogonal Validation : Cross-validate results with surface plasmon resonance (SPR) or X-ray crystallography. For instance, crystallographic data can confirm whether the fluorine substituent enhances hydrophobic interactions in the binding pocket .

Q. How can researchers evaluate the compound’s pharmacokinetic properties in preclinical models?

  • Methodological Answer :

  • Metabolic Stability : Incubate the compound with liver microsomes (human/rat) and monitor degradation via LC-MS/MS.
  • Plasma Protein Binding (PPB) : Use equilibrium dialysis to measure unbound fraction. Sulfonamides often exhibit high PPB due to hydrophobic interactions.
  • Blood-Brain Barrier (BBB) Permeability : Assess using in vitro MDCK-MDR1 cell monolayers or in situ rodent brain perfusion models .

Data Contradiction Analysis

Q. How to address discrepancies in reported IC50_{50} values for this compound against carbonic anhydrase isoforms?

  • Methodological Answer :

  • Isoform-Specific Assays : Ensure assays target specific isoforms (e.g., CA II vs. CA IX) using recombinant enzymes. Cross-reactivity with off-target isoforms can skew results.
  • Buffer Composition : Verify that assay buffers do not contain anions (e.g., Cl^-, SO42_4^{2-}) that inhibit CA activity.
  • Data Normalization : Include positive controls (e.g., acetazolamide) in each experiment to calibrate inhibition values .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.